molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8

Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B136131
M. Wt: 134.14 g/mol
InChI Key: VSPXQZSDPSOPRO-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral drugs like remdesivir , and has been explored for its antiproliferative properties against cancer cell lines .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazines has been achieved through various methods. One approach involves the alkylation of 1,2,4-triazines to form 1-alkyl-1,2,4-triazinium salts, which then undergo 1,3-dipolar cycloadditions to yield polysubstituted pyrrolotriazines . Another method described the production of pyrrolo[2,1-f][1,2,4]triazine as a regulatory starting material for remdesivir using simple building blocks like pyrrole, chloramine, and formamidine acetate . Additionally, a one-pot preparation method has been reported for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazin-4-amine is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which can be functionalized at various positions to yield derivatives with different biological activities. For instance, the synthesis of xylo-C-nucleosides containing this heterocyclic base has been achieved, and the structural characterization was performed using NOESY NMR experiments .

Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazin-4-amine and its derivatives participate in a variety of chemical reactions. These include tandem copper (II)-promoted annulation reactions , regioselective intramolecular cyclization , and N-amination of substituted pyrroles followed by cyclization with amidine reagents . These reactions are crucial for the construction of complex molecules with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives are influenced by the substituents on the triazine ring. For example, the presence of electron-donating groups can accelerate certain reactions . The solubility, stability, and reactivity of these compounds are important for their practical applications in drug synthesis and development. The safety, impurity profiles, and control of the synthetic process are also critical, especially when scaling up for industrial production, as demonstrated in the synthesis methodology for remdesivir's intermediate .

Scientific Research Applications

Versatility in Drug Discovery

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is recognized as a "privileged scaffold" in drug discovery, offering a range of biological activities. Its derivatives have been studied for potential activities against various targets such as ALK, JAK2, VEGFR-2, EGFR/HER2, Met kinase, p38α MAP kinase, and IGF-1R kinase. These diverse properties have spurred research into novel derivatives and their applications in the pharmaceutical field (Song et al., 2013).

Synthetic Methodologies

Advancements in synthetic methodologies for Pyrrolo[2,1-f][1,2,4]triazine have been crucial, particularly in the production of antiviral drugs like remdesivir. A notable development is a scalable process utilizing simple building blocks, contributing to the efficiency and safety of production processes (Roy et al., 2021).

Historical and Chemical Evolution

The compound has evolved from its initial synthesis in the late 1970s to a pivotal role in medicinal chemistry. Its integration into C-nucleosides and later recognition as a privileged scaffold in drug discovery underscores its versatility and importance (Ott & Favor, 2017).

C-Nucleoside Synthesis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides has been reported, highlighting its role in creating isosteres of various nucleosides, which has implications in therapeutic applications (Nishimura et al., 2001).

Diverse Synthetic Strategies

Innovative synthetic strategies for creating polysubstituted pyrrolo[2,1-f][1,2,4]triazines have been developed, demonstrating the compound's adaptability and potential for creating complex molecular structures (Galeta et al., 2022).

Antitumor and Kinase Inhibition Properties

Pyrrolo[2,1-f][1,2,4]triazin-4-amines have shown promise as inhibitors of kinases like VEGFR-2, demonstrating potential in antitumor applications. These findings suggest its role in developing treatments for various cancers (Ruel et al., 2008).

Cytotoxicity in Cancer Cell Lines

Variants of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have displayed potent cytotoxic activity against a range of cancer cell lines, further emphasizing its therapeutic potential (Li et al., 2018).

Safety And Hazards

While handling Pyrrolo[2,1-f][1,2,4]triazin-4-amine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promise in the field of cancer therapy, particularly in the development of kinase inhibitors . It is also being explored in the synthesis of nucleoside drugs .

properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXQZSDPSOPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439872
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[2,1-f][1,2,4]triazin-4-amine

CAS RN

159326-68-8
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a stirred suspension of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (50 g, 0.35 mol) in absolute ethanol (800 mL) was added formamidine acetate (181.3 g, 1.74 mol) and potassium phosphate (370 g, 1.74 mol). The suspension was heated for 18 hours@78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The filter cake was washed with water, sucked dry and the solids were dissolved (on the funnel) with hot ethyl acetate and filtered into a collection vessel. The dark solution was filtered through a long plug of 30/40 Magnesol and the pale yellow filtrate was concentrated to dryness in vacuo to afford a yellow-tinged solid (20.6 g, 44.1% yield). The plug was washed with ethyl acetate/ethanol and the washings were concentrated in vacuo to afford additional material, 10.7 g (23%). Extraction of the aqueous work-up filtrate with ethyl acetate followed by drying, Magnesol filtration and concentration gave another 6.3 g (14%) of clean product, bringing the total recovery to 37.6 g (81%). 1H-NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H, J=2.5, 1.6 Hz), 6.85 (dd, 1H, J=4.5, 1.6 Hz), 6.64 (dd, 1H, J=4.5, 2.7 Hz) LC/MS (+esi): m/z=135.1 [M+H].
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
181.3 g
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
44.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
P Nie, E Groaz, D Daelemans, P Herdewijn - Bioorganic & Medicinal …, 2019 - Elsevier
The synthesis of a xylo-C-nucleoside containing pyrrolo[2,1-f][1,2,4]triazin-4-amine as nucleobase along with that of its 1′-cyano analogue is described. Among different experimental …
Number of citations: 10 www.sciencedirect.com
M Vasilev, AS Gangu, P Gajula… - … Process Research & …, 2023 - ACS Publications
Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections. …
Number of citations: 2 pubs.acs.org
LY Qin, Z Ruan, RJ Cherney, TGM Dhar, J Neels… - Bioorganic & Medicinal …, 2017 - Elsevier
As demonstrated in preclinical animal models, the disruption of PI3Kδ expression or its activity leads to a decrease in inflammatory and immune responses. Therefore, inhibition of …
Number of citations: 16 www.sciencedirect.com
R Ruel, C Thibeault, A L'Heureux, A Martel… - Bioorganic & medicinal …, 2008 - Elsevier
We report herein a series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines as inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase. …
Number of citations: 25 www.sciencedirect.com
GS Rai, JJ Maru - Chemistry of Heterocyclic Compounds, 2020 - Springer
This review summarizes diverse synthetic protocols for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives, covering literature sources from the past two decades. For effective …
Number of citations: 14 link.springer.com
W Shi, H Qiang, D Huang, X Bi, W Huang… - European Journal of …, 2018 - Elsevier
c-Met and VEGFR-2 have attracted interest as novel targets for treatment of various cancers. Aiming to develop potent dual c-Met and VEGFR-2 inhibitors, a series of pyrrolo[1,2-f][1,2,4]…
Number of citations: 34 www.sciencedirect.com
BM Johnson, AV Kamath, JE Leet, X Liu… - Drug metabolism and …, 2008 - ASPET
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) is a potent and selective vascular endothelial …
Number of citations: 6 dmd.aspetjournals.org
Q Li, E Lescrinier, E Groaz, L Persoons… - …, 2018 - Wiley Online Library
The synthesis of hitherto unknown pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides is described. Structural variations (chlorine, bromine, iodine, and cyano groups) were introduced at …
S Roy, A Yadaw, S Roy, G Sirasani… - … Process Research & …, 2022 - ACS Publications
Pyrrolo[2,1-f][1,2,4]triazine (1) is an important regulatory starting material in the production of the antiviral drug remdesivir. Compound 1 was produced through a newly developed …
Number of citations: 7 pubs.acs.org
RS Bhide, J Neels, LY Qin, Z Ruan, S Stachura… - Bioorganic & Medicinal …, 2016 - Elsevier
Aberrant Class I PI3K signaling is a key factor contributing to many immunological disorders and cancers. We have identified 4-amino pyrrolotriazine as a novel chemotype that …
Number of citations: 12 www.sciencedirect.com

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